![molecular formula C21H20N4O2S B1223230 2-[[5-(2-Furanyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone](/img/structure/B1223230.png)
2-[[5-(2-Furanyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(2-furanyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone is a member of carbazoles.
Scientific Research Applications
Antimicrobial and Antifungal Properties
- Some derivatives of 2-[[5-(2-Furanyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone have demonstrated significant antimicrobial and antifungal properties. Notably, certain compounds within this class have been found effective against bacteria and fungi with varying minimum inhibitory concentrations (MIC) (Günay et al., 1999).
Antituberculosis Activity
- A series of heteroarylthioquinoline derivatives, related to the 2-[[5-(2-Furanyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone, have shown promising in vitro activity against Mycobacterium tuberculosis. This indicates potential applicability in the treatment of tuberculosis (Chitra et al., 2011).
Antinociceptive Activity
- Certain derivatives of this compound have been synthesized and tested for antinociceptive activity, which refers to the reduction in pain sensitivity. One particular derivative was identified as the most active compound in this series, suggesting potential use in pain management (Rajasekaran & Thampi, 2005).
Anticancer Activity
- Novel derivatives containing elements of 2-[[5-(2-Furanyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone have been explored for their anticancer activities. Some of these compounds showed significant activity against specific cancer cell lines, highlighting their potential as anticancer agents (Tumosienė et al., 2020).
Antiviral Activity
- Derivatives of this chemical have been studied for antiviral activities, particularly against herpes simplex virus type 1 (HSV1) and hepatitis A virus (HAV-MBB). These findings suggest potential use in the development of antiviral therapies (Attaby et al., 2006).
Anti-inflammatory Activity
- Certain derivatives of 2-[[5-(2-Furanyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone have demonstrated anti-inflammatory activity, suggesting their utility in treating inflammatory conditions (Labanauskas et al., 2004).
properties
Product Name |
2-[[5-(2-Furanyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
---|---|
Molecular Formula |
C21H20N4O2S |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C21H20N4O2S/c1-24-20(18-11-6-12-27-18)22-23-21(24)28-13-19(26)25-16-9-4-2-7-14(16)15-8-3-5-10-17(15)25/h2,4,6-7,9,11-12H,3,5,8,10,13H2,1H3 |
InChI Key |
VGGMIZQVTWIWTG-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)N2C3=C(CCCC3)C4=CC=CC=C42)C5=CC=CO5 |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2C3=C(CCCC3)C4=CC=CC=C42)C5=CC=CO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.